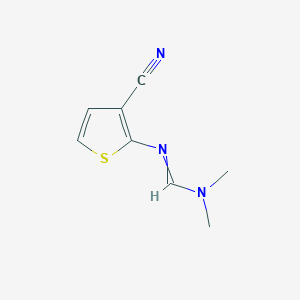

N'-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide

Description

Properties

IUPAC Name |

N'-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-11(2)6-10-8-7(5-9)3-4-12-8/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBRYXDLSGSIMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=CS1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction Followed by Amination

The most widely reported method involves a two-step process: (i) Gewald reaction to construct the thiophene core and (ii) amination with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Step 1: Gewald Reaction

The Gewald reaction forms 2-amino-4,7-dihydro-5H-thieno[2,3-d]pyrano-3-cyanonitrile. Key reactants and conditions include:

-

Substrate : Cyclic ketone (e.g., pyranone)

-

Nitrile source : Malononitrile

-

Sulfurizing agent : Elemental sulfur

-

Base : Triethylamine (TEA)

-

Solvent : Ethanol or methanol

-

Temperature : Room temperature to 60°C

The reaction proceeds via a cyclocondensation mechanism, yielding the thiophene ring with a cyano group at the 3-position.

Step 2: Amination with DMF-DMA

The intermediate is treated with DMF-DMA under microwave irradiation or conventional heating to introduce the N,N-dimethylmethanimidamide moiety:

-

Reagent : DMF-DMA (2–3 equiv)

-

Solvent : Toluene or DMF

-

Temperature : 80–100°C (conventional) or 100–120°C (microwave)

Typical Yield : 70–85% after purification by column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the amination step, reducing reaction times from hours to minutes while maintaining yields. For example:

-

Advantages : Enhanced reaction efficiency, reduced side products.

Reaction Optimization and Conditions

Critical Parameters

-

Base selection : Triethylamine outperforms weaker bases (e.g., pyridine) in the Gewald reaction due to superior deprotonation capacity.

-

Sulfur stoichiometry : Excess sulfur (1.5–2.0 equiv) ensures complete cyclization.

-

DMF-DMA purity : Commercial DMF-DMA must be distilled to avoid hydrolysis byproducts.

Solvent Effects

-

Polar aprotic solvents (DMF, DMSO) improve DMF-DMA reactivity but require careful temperature control to prevent decomposition.

-

Toluene balances reactivity and safety for large-scale reactions.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N’-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Synthesis of N'-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide

The synthesis of this compound typically involves the Gewald reaction, where a thieno[2,3-d]pyrimidine derivative is synthesized from malononitrile and sulfur in the presence of a base like triethylamine. The compound can be obtained through subsequent amination with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions, yielding a high purity product .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer cells. The inhibitory concentration (IC50) values suggest potent bioactivity, comparable to established chemotherapeutic agents .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | 10 | |

| Thieno[2,3-d]pyrimidine derivatives | Non-small cell lung | 15 | |

| Benzothieno[2,3-d]pyrimidine derivative | Triple-negative breast cancer | 8 |

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Field trials have demonstrated that formulations containing this compound exhibit significant efficacy against various fungal pathogens, making it a candidate for agricultural fungicides .

Table 2: Antifungal Efficacy

| Compound | Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Fusarium spp. | 70 | |

| Other thiophene derivatives | Alternaria spp. | 79 |

Case Study: Breast Cancer Treatment

In a study conducted by Elmongy et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit MDA-MB-231 cell proliferation. The study highlighted that modifications to the chemical structure could enhance bioactivity significantly, suggesting that compounds like this compound could serve as lead compounds for further development in targeted cancer therapies .

Case Study: Agricultural Applications

In agricultural research, formulations containing this compound showed promising results against common fungal pathogens affecting crops. The compound's effectiveness in field trials underscores its potential as a new class of fungicides that could replace or supplement existing treatments .

Mechanism of Action

The mechanism of action of N’-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide involves its interaction with various molecular targets. The cyano group and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenyl-Substituted Methanimidamides: Chlordimeform

Compound : N'-(4-Chloro-2-methylphenyl)-N,N-dimethylmethanimidamide (Chlordimeform)

- Molecular Formula : C₁₀H₁₃ClN₂

- Molecular Weight : 196.67 g/mol

- Melting Point : 35°C

- Key Features: Substituted phenyl ring with a chloro (-Cl) group at position 4 and methyl (-CH₃) at position 2. Acts as an acaricide targeting mites and ticks by disrupting neurotransmitter systems (e.g., serotonin and norepinephrine accumulation) . Inhibits monoamine oxidase in vitro and blocks octopamine-dependent pathways in insects .

Contrast with Target Compound :

- Structural Difference : Phenyl vs. thiophene ring.

- Bioactivity : Chlordimeform is pesticidal, whereas the target compound is primarily a synthetic intermediate for pharmaceuticals.

Heterocyclic Methanimidamide Derivatives

(a) Thiazole Derivative: N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-Dimethylmethanimidamide

- Molecular Formula : C₁₃H₁₂BrN₃OS

- Molecular Weight : 338.22 g/mol

- Key Features: Thiazole ring substituted with a 4-bromobenzoyl group. Potential applications in agrochemicals or medicinal chemistry due to the thiazole scaffold’s prevalence in bioactive molecules .

(b) Pyridine Derivative: (E)-N'-{[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]Amino}-N,N-Dimethylmethanimidamide

Contrast with Target Compound :

- Heterocycle Diversity : Thiophene (target) vs. thiazole or pyridine.

- Substituent Effects: Electron-withdrawing groups (e.g., -Br, -CF₃) in derivatives may enhance stability or bioactivity compared to the cyano-thiophene system.

Other Methanimidamides

(a) N,N-Dimethylmethanimidamide (Parent Compound)

- Molecular Formula : C₃H₈N₂

- Molecular Weight : 72.11 g/mol

- Role : A precursor in synthesizing substituted methanimidamides. Used in pharmaceuticals (e.g., metformin derivatives) and agrochemicals .

(b) Guanidine Derivatives

Contrast with Target Compound :

- Functional Groups: Guanidine derivatives exhibit enhanced basicity and interaction with biological targets compared to the cyano-thiophene derivative.

Comparative Data Table

Research Findings and Trends

- Synthetic Methods : The target compound is synthesized conventionally , while derivatives like the thiazole analog use microwave-assisted methods for improved yield .

- Bioactivity: Chlordimeform’s pesticidal activity is linked to neurotransmitter disruption .

- Structure-Activity Relationships :

- Electron-withdrawing groups (e.g., -CN, -Cl) enhance stability and target binding.

- Heterocycle choice (thiophene vs. pyridine) influences lipophilicity and metabolic resistance.

Biological Activity

N'-(3-Cyanothiophen-2-yl)-N,N-dimethylmethanimidamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves the Gewald reaction, where thiophene derivatives are reacted with malonitrile and sulfur under basic conditions. Follow-up reactions often include amination with dimethylformamide dimethyl acetal (DMF-DMA) to yield the target compound. This method has been noted for its efficiency, yielding high amounts of the desired product with minimal by-products .

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, it has shown significant activity against the MDA-MB-231 breast cancer cell line, a model for triple-negative breast cancer. The IC50 values reported for this compound range from 21.6 μM to 29.3 μM, indicating a promising level of potency compared to standard chemotherapeutics like paclitaxel .

Table 1: Cytotoxicity Data Against MDA-MB-231 Cell Line

| Compound | IC50 (μM) |

|---|---|

| This compound | 27.6 |

| Control (Paclitaxel) | 10.0 |

The mechanism behind this activity is believed to involve the inhibition of key pathways in cancer cell proliferation and survival, including epidermal growth factor receptor (EGFR) signaling and vascular endothelial growth factor (VEGF) suppression .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiophene ring significantly affect biological activity. Compounds with electron-withdrawing groups tend to exhibit enhanced cytotoxicity, likely due to increased electron deficiency that enhances interaction with biological targets .

Case Studies

- Study on Thieno[2,3-d]pyrimidine Derivatives : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. Among these, compounds similar to this compound demonstrated substantial inhibitory effects against MDA-MB-231 cells, reinforcing the potential of thiophene-based compounds in cancer therapy .

- Microwave-Assisted Synthesis : Research utilizing microwave irradiation for the synthesis of similar compounds has shown not only improved yields but also enhanced biological activity, suggesting that synthetic methods can influence pharmacological outcomes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation of 2-amino-3-cyanothiophene derivatives with dimethylformamide dimethyl acetal (DMF-DMA) under conventional heating. Key parameters include:

- Temperature : Maintain 80–100°C to facilitate imine formation.

- Solvent : Use anhydrous toluene or DMF to avoid hydrolysis.

- Catalyst : Triethylamine (TEA) neutralizes HCl byproducts, improving yield .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product purity using -NMR (e.g., δ 3.0–3.2 ppm for N,N-dimethyl groups) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Recommended Techniques :

- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., cyano group at δ 110–120 ppm in -NMR) .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS for purity assessment and molecular ion detection (e.g., [M+H] at m/z 218) .

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm) .

Q. What preliminary biological activities have been reported for this compound?

- Key Findings :

- Antimicrobial Activity : Inhibits Candida glabrata (MIC 8 µg/mL) via disruption of fungal cell membranes .

- Enzyme Inhibition : Potent α-glucosidase inhibition (IC 2.11 µM vs. Acarbose IC 327 µM), suggesting antidiabetic potential .

- Mechanistic Insights : Molecular docking reveals hydrogen bonding with α-glucosidase active sites (e.g., ASP-349, ARG-439) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Approach :

- Substituent Modification : Replace the cyano group with sulfonamide (e.g., N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide) to improve solubility and target binding .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to predict α-glucosidase inhibition. Validation via in vitro assays (e.g., IC shifts with substituent changes) .

- Case Study : Derivatives with methanesulfonyl groups showed 10-fold higher anticancer activity (HT-29 cell line, GI 0.8 µM) compared to parent compounds .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC values)?

- Troubleshooting :

- Assay Standardization : Use identical enzyme sources (e.g., recombinant human α-glucosidase) and buffer conditions (pH 6.8, 37°C) .

- Purity Verification : Re-purify compounds via column chromatography (silica gel, DCM/methanol) to eliminate impurities affecting activity .

- Positive Controls : Include Acarbose or Miglitol in parallel assays to validate experimental conditions .

Q. How does the compound interact with non-target enzymes or receptors, and what are the implications for toxicity?

- Findings :

- Off-Target Effects : Inhibits monoamine oxidase (MAO) in rat liver (IC 15 µM), potentially causing neurotransmitter imbalances .

- Mitigation : Conduct selectivity assays (e.g., kinase profiling panels) to identify cross-reactivity. Modify the thiophene ring to reduce MAO affinity .

Q. What are the stability profiles of this compound under varying storage and reaction conditions?

- Stability Data :

- Thermal Degradation : Decomposes above 150°C; store at 2–8°C under argon .

- Hydrolysis Sensitivity : Susceptible to moisture; use anhydrous solvents (e.g., THF) for reactions and lyophilize final products .

- Photostability : Protect from UV light to prevent thiophene ring oxidation .

Methodological Recommendations Table

Key Challenges and Future Directions

- Data Reproducibility : Address batch-to-batch variability by standardizing synthetic protocols and analytical workflows.

- Toxicity Profiling : Expand in vivo studies (e.g., rodent models) to assess neurotoxicity risks from MAO inhibition .

- Mechanistic Elucidation : Use cryo-EM or X-ray crystallography to map compound-enzyme interactions at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.